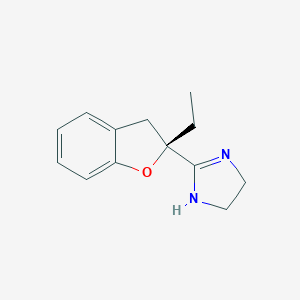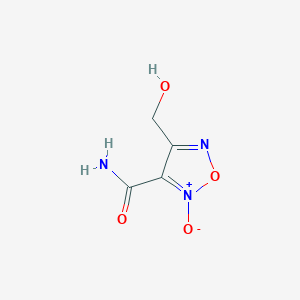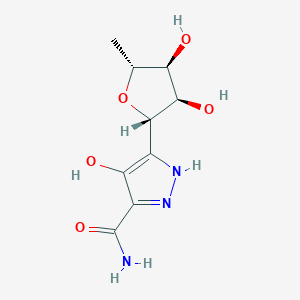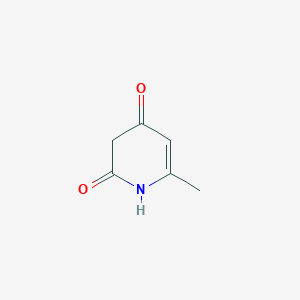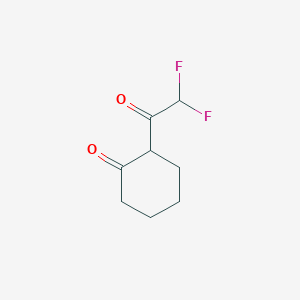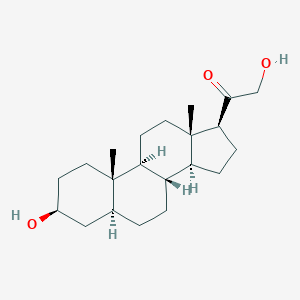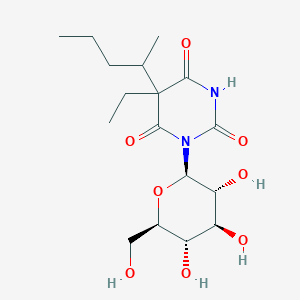
1-(Glucopyranosyl)pentobarbital
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Glucopyranosyl)pentobarbital is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications. It is a conjugate of pentobarbital, a barbiturate drug commonly used as a sedative, and glucose, a simple sugar that serves as a primary source of energy for the body.
科学研究应用
1-(Glucopyranosyl)pentobarbital has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects, which make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. It has also been investigated for its potential use in the treatment of epilepsy and other neurological disorders.
作用机制
The mechanism of action of 1-(Glucopyranosyl)pentobarbital is not fully understood. However, it is believed to act on the GABA-A receptor, which is a major inhibitory neurotransmitter in the central nervous system. By binding to the receptor, 1-(Glucopyranosyl)pentobarbital enhances the inhibitory effect of GABA, leading to a decrease in neuronal activity and an overall sedative effect.
生化和生理效应
1-(Glucopyranosyl)pentobarbital has been shown to have several biochemical and physiological effects. It has been demonstrated to increase the levels of GABA in the brain, which contributes to its sedative and anxiolytic effects. It also has antioxidant properties, which may contribute to its neuroprotective effects. In addition, it has been shown to have anti-inflammatory effects, which make it a potential candidate for the treatment of inflammatory diseases.
实验室实验的优点和局限性
One of the major advantages of 1-(Glucopyranosyl)pentobarbital is its ability to cross the blood-brain barrier, which makes it an effective tool for studying the central nervous system. It is also a stable compound that can be easily synthesized in large quantities. However, one of the limitations of using 1-(Glucopyranosyl)pentobarbital in lab experiments is its relatively short half-life, which may limit its effectiveness in certain applications.
未来方向
There are several future directions for the study of 1-(Glucopyranosyl)pentobarbital. One area of research is the development of novel therapeutic applications, particularly in the treatment of neurodegenerative diseases. Another area of research is the investigation of the compound's mechanism of action, which may provide insights into the development of new drugs that target the GABA-A receptor. Additionally, the potential use of 1-(Glucopyranosyl)pentobarbital in the treatment of inflammatory diseases warrants further investigation.
Conclusion:
In conclusion, 1-(Glucopyranosyl)pentobarbital is a novel compound that has shown promise in the field of neuroscience and drug development. Its ability to cross the blood-brain barrier and its neuroprotective, anti-inflammatory, and antioxidant properties make it a potential candidate for the treatment of a variety of diseases. Further research is needed to fully understand its mechanism of action and to develop new therapeutic applications.
合成方法
1-(Glucopyranosyl)pentobarbital can be synthesized by reacting pentobarbital with glucose in the presence of a catalyst. The reaction results in the formation of a covalent bond between the hydroxyl group of glucose and the carbonyl group of pentobarbital. The synthesis method has been optimized to ensure high yield and purity of the final product.
属性
CAS 编号 |
147839-07-4 |
|---|---|
产品名称 |
1-(Glucopyranosyl)pentobarbital |
分子式 |
C17H28N2O8 |
分子量 |
388.4 g/mol |
IUPAC 名称 |
5-ethyl-5-pentan-2-yl-1-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C17H28N2O8/c1-4-6-8(3)17(5-2)14(24)18-16(26)19(15(17)25)13-12(23)11(22)10(21)9(7-20)27-13/h8-13,20-23H,4-7H2,1-3H3,(H,18,24,26)/t8?,9-,10-,11+,12-,13-,17?/m1/s1 |
InChI 键 |
KVCUMBIRVZPZCG-LSUXSMNCSA-N |
手性 SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)CC |
SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
规范 SMILES |
CCCC(C)C1(C(=O)NC(=O)N(C1=O)C2C(C(C(C(O2)CO)O)O)O)CC |
同义词 |
1-(beta-D-glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital 1-(glucopyranosyl)pentobarbital, (R-(R*,R*))-isomer 1-(glucopyranosyl)pentobarbital, (R-(R*,S*))-isomer 1-(glucopyranosyl)pentobarbital, (S-(R*,R*))-isomer 1-Glu-pentobarbital 5-ethyl-5-(1'-methylbutyl)-1-(beta-D-glucopyranosyl)barbituric acid |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3,4-Dihydropyrazino[1,2-a]indol-1(2H)-one](/img/structure/B114763.png)
![8-(Dimethylamino)-1,4-dioxaspiro[4.5]decane-8-carbonitrile](/img/structure/B114764.png)
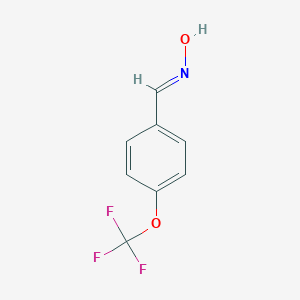
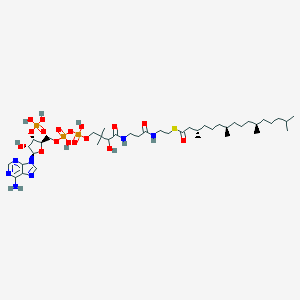
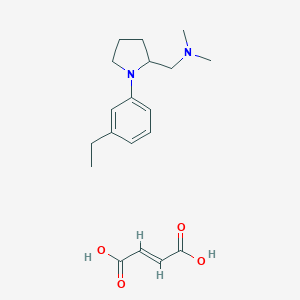
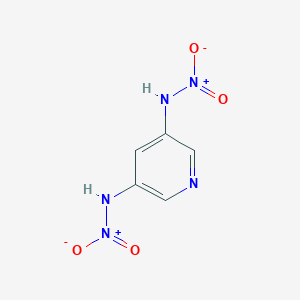
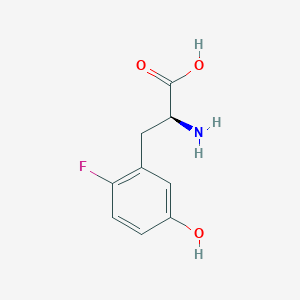
![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-Acetyloxy-1,9,12-trihydroxy-10,14,17,17-tetramethyl-15-[(2R,3S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenyl-2-triethylsilyloxypropanoyl]oxy-11-oxo-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B114781.png)
